(2-Chloro-4-methoxyphenyl)(phenyl)methanone
Description
(2-Chloro-4-methoxyphenyl)(phenyl)methanone is a benzophenone derivative featuring a ketone group bridging two aromatic rings. One phenyl ring is substituted with a chlorine atom at the 2-position and a methoxy group at the 4-position, while the other remains unsubstituted.
Properties
IUPAC Name |
(2-chloro-4-methoxyphenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJSWIHXEQZFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-methoxyphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-chloro-4-methoxybenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is typically conducted under controlled temperature and pressure conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-methoxyphenyl)(phenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Reduction: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents.
Oxidation: Oxidizing agents like KMnO4 in acidic or basic medium.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of (2-Chloro-4-methoxyphenyl)(phenyl)methanol.
Oxidation: Formation of (2-Chloro-4-methoxyphenyl)(phenyl)carboxylic acid.
Scientific Research Applications
Synthetic Routes
The synthesis of (2-Chloro-4-methoxyphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction . This process is executed by reacting 2-chloro-4-methoxybenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). Key conditions include maintaining low temperatures to control the reaction rate and prevent side reactions.
Industrial Production
For large-scale production, continuous flow reactors are often employed to ensure consistent quality and yield. The reaction is conducted under controlled temperature and pressure conditions to enhance efficiency and minimize waste.
Types of Reactions
The compound undergoes various chemical transformations:
- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols.
- Reduction Reactions : The carbonyl group can be converted into an alcohol using reducing agents like sodium borohydride (NaBH4).
- Oxidation Reactions : The methoxy group may be oxidized to a carboxylic acid with strong oxidizers like potassium permanganate (KMnO4).
Major Products
- Substitution : Formation of various substituted derivatives.
- Reduction : Produces (2-Chloro-4-methoxyphenyl)(phenyl)methanol.
- Oxidation : Results in (2-Chloro-4-methoxyphenyl)(phenyl)carboxylic acid.
Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for synthesizing diverse organic compounds. Its reactivity allows for the formation of various derivatives that can be further explored for their chemical properties.
Biology
Research indicates potential biological activities , including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound may inhibit specific enzymes or proteins linked to disease progression, making it a candidate for drug development.
Medicine
The compound's structural features are investigated for their implications in drug design. Its ability to interact with biological targets suggests potential therapeutic applications, particularly in oncology and infectious diseases.
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties enable the formulation of products with desirable characteristics for various applications.
Anticancer Activity
Recent studies have explored the anticancer potential of derivatives based on this compound. For example, compounds synthesized from this intermediate demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in drug development .
Antimicrobial Properties
Research has also highlighted the antimicrobial activities of related compounds. Specific derivatives exhibited effectiveness against bacterial strains, suggesting possible applications in developing new antibiotics .
Drug Development
The compound's role in synthesizing novel drug scaffolds has been documented extensively. Its structural characteristics facilitate modifications that enhance pharmacological properties, making it a valuable asset in medicinal chemistry .
Mechanism of Action
The mechanism of action of (2-Chloro-4-methoxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic rings can participate in π-π interactions, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Compounds
Biological Activity
(2-Chloro-4-methoxyphenyl)(phenyl)methanone, a compound with the chemical formula C15H13ClO2, has garnered attention in the scientific community due to its potential biological activities. This article delves into its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a carbonyl group that can form hydrogen bonds with biological molecules, influencing their activity. The presence of aromatic rings allows for π-π interactions, which can further modulate the compound’s effects on various biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various pathogens, including resistant strains of bacteria. The mechanism of action appears to involve inhibition of critical bacterial biosynthetic pathways, such as menaquinone biosynthesis, which is essential for bacterial survival .
Case Study: Antimicrobial Efficacy
In a study assessing the compound's efficacy against Mycobacterium tuberculosis, it was found to inhibit growth effectively, particularly in non-replicating bacteria under low oxygen conditions. This suggests its potential as a lead compound in developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have also been explored. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of protein kinases involved in cell survival pathways.
The compound's carbonyl group is believed to interact with specific molecular targets within cancer cells, leading to altered signaling pathways that promote cell death. Additionally, the methoxy and chloro substituents on the phenyl rings enhance its interaction with cellular targets, potentially increasing its cytotoxicity.
Research Findings
A comprehensive examination of this compound's biological activities reveals:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
